2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the piperazine ring and the pyrimidine core. The exact synthetic route can vary, but a common approach involves the following steps:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a phenol derivative.
Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Piperazine and Pyrimidine Units: This step often requires the use of coupling reagents such as EDCI or DCC to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) are typically used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine core may also interact with various enzymes, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their interactions with alpha1-adrenergic receptors.
4-(4-methylpiperazin-1-yl)benzenamine: This compound shares the piperazine ring and has similar chemical properties.
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H30N4O2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H30N4O2/c1-15(2)5-10-19-16(3)22-21(23-20(19)26)25-13-11-24(12-14-25)17-6-8-18(27-4)9-7-17/h6-9,15H,5,10-14H2,1-4H3,(H,22,23,26) |
InChI Key |
DABNMODRPJTIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)CCC(C)C |
Origin of Product |
United States |
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